3-ethyl-7-fluoroquinoxalin-2(1H)-one
Description
3-Ethyl-7-fluoroquinoxalin-2(1H)-one is a heterocyclic compound featuring a quinoxalin-2(1H)-one core substituted with an ethyl group at the C3 position and a fluorine atom at C5. Quinoxalin-2(1H)-ones are structurally related to quinazolinones and are recognized for their pharmaceutical relevance, particularly in drug discovery due to their ability to interact with biological targets such as enzymes and receptors . The ethyl group at C3 and fluorine at C7 likely influence the compound’s electronic properties, solubility, and binding affinity.
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
3-ethyl-7-fluoro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9FN2O/c1-2-7-10(14)13-9-5-6(11)3-4-8(9)12-7/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
VMODGGAYMOZBHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)F)NC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituent type and position, significantly altering their physicochemical and biological profiles. Below is a comparative overview:
Key Observations:
- C3 Substituents: Ethyl (target compound) vs. methyl or difluoromethyl . Difluoromethyl (CF₂H) introduces electronegativity and metabolic resistance, a strategy common in fluorinated drug design .
- C7 Substituents : Fluoro (target) vs. methoxy or trifluoromethyl . Fluoro enhances electronegativity and membrane permeability, whereas methoxy increases solubility but may reduce bioavailability. Trifluoromethyl at C7 drastically elevates lipophilicity, impacting blood-brain barrier penetration .
Physicochemical Properties
- Solubility: Methoxy-substituted derivatives (e.g., 7-methoxy-3-methylquinoxalin-2(1H)-one) exhibit higher aqueous solubility due to polar oxygen atoms, whereas trifluoromethyl or ethyl groups reduce solubility .
- Lipophilicity : Fluorinated derivatives (e.g., 3-CF₂H and 7-trifluoromethyl) show increased logP values, favoring membrane permeability but risking off-target interactions .
- Stability : Difluoromethyl and trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation, a critical advantage in pharmacokinetics .
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